molecular formula C13H11N7O B5686485 N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine

N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine

Cat. No.: B5686485
M. Wt: 281.27 g/mol
InChI Key: PEPAEVQRLSZGIN-UHFFFAOYSA-N
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Description

N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[73002,6]dodeca-2,5,7,9,11-pentaen-8-amine is a complex organic compound characterized by its unique hexazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final hexazatricyclic structure. Common reagents used in these reactions include various amines, phenyl derivatives, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique hexazatricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c1-2-19(9-6-4-3-5-7-9)12-13-16-14-8-20(13)11-10(15-12)17-21-18-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPAEVQRLSZGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC3=NON=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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